Aromatase inhibitor i

aromatase inhibition CYP19A1 nonsteroidal inhibitor

Aromatase Inhibitor I (also referenced as Aromatase-IN-1, compound 22e, or 4-(imidazol-1-ylmethyl)-1-nitroxanthen-9-one; CAS 331684-05-0) is a competitive, nonsteroidal inhibitor of aromatase (CYP19A1) with a human aromatase IC₅₀ of 40 nM and a Kᵢ of 1.05 nM. It belongs to the xanthone class of aromatase inhibitors and was originally developed as part of a medicinal chemistry program aimed at identifying potent and selective P450arom inhibitors with reduced cross-reactivity against other steroidogenic P450 enzymes.

Molecular Formula C17H11N3O4
Molecular Weight 321.29 g/mol
Cat. No. B12285592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAromatase inhibitor i
Molecular FormulaC17H11N3O4
Molecular Weight321.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3O2)CN4C=CN=C4)[N+](=O)[O-]
InChIInChI=1S/C17H11N3O4/c21-16-12-3-1-2-4-14(12)24-17-11(9-19-8-7-18-10-19)5-6-13(15(16)17)20(22)23/h1-8,10H,9H2
InChIKeyJLTNBMDVMUSXHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aromatase Inhibitor I (CAS 331684-05-0) – Potent Nonsteroidal Aromatase Inhibitor for Breast Cancer Research


Aromatase Inhibitor I (also referenced as Aromatase-IN-1, compound 22e, or 4-(imidazol-1-ylmethyl)-1-nitroxanthen-9-one; CAS 331684-05-0) is a competitive, nonsteroidal inhibitor of aromatase (CYP19A1) with a human aromatase IC₅₀ of 40 nM and a Kᵢ of 1.05 nM [1]. It belongs to the xanthone class of aromatase inhibitors and was originally developed as part of a medicinal chemistry program aimed at identifying potent and selective P450arom inhibitors with reduced cross-reactivity against other steroidogenic P450 enzymes [2]. The compound is supplied as a Calbiochem® research reagent (≥95% purity by HPLC) and is widely used in mechanistic studies of estrogen-dependent breast cancer biology .

Why Aromatase Inhibitor I Cannot Be Substituted by Other In-Class Nonsteroidal Aromatase Inhibitors


Nonsteroidal aromatase inhibitors share a common mechanism—competitive, reversible binding to the heme iron of CYP19A1—yet they diverge substantially in potency, selectivity against off-target steroidogenic P450 enzymes (particularly 17α-hydroxylase/C17,20-lyase), and binding kinetics [1]. Aromatase Inhibitor I (compound 22e) was specifically optimized on a xanthone scaffold with a nitro electron-withdrawing group and an imidazole-bearing methylene linker, resulting in a Kᵢ of 1.05 nM and only 4% inhibition of human 17α-hydroxylase at 2.5 µM [1]. In contrast, the widely used clinical inhibitor letrozole (IC₅₀ ~11.5 nM) and the research tool fadrozole (IC₅₀ 52 nM in the same placental microsome assay) exhibit different selectivity profiles and potencies that can lead to divergent experimental outcomes in cell-based and in vivo models [2]. Substituting one nonsteroidal aromatase inhibitor for another without accounting for these quantitative differences risks confounding target engagement, off-target pharmacology, and data reproducibility.

Aromatase Inhibitor I – Quantitative Differentiation Evidence Against Key Comparators


Superior Aromatase Inhibitory Potency Versus Fadrozole in the Same Human Placental Microsome Assay

In the primary characterization study, Aromatase Inhibitor I (compound 22e) demonstrated an IC₅₀ of 40 nM against human aromatase, which is 1.3-fold more potent than the reference drug fadrozole (IC₅₀ = 52 nM) when tested under identical conditions using human placental microsomes and [1β,2β-³H]testosterone as substrate [1]. The relative potency of compound 22e with respect to the first-generation inhibitor aminoglutethimide (IC₅₀ = 18.5 µM) was 463, compared to 359 for fadrozole [1]. This head-to-head comparison eliminates inter-laboratory variability and confirms that Aromatase Inhibitor I provides greater target engagement per unit concentration than fadrozole in this widely used biochemical assay.

aromatase inhibition CYP19A1 nonsteroidal inhibitor potency comparison

High-Affinity Competitive Binding: Kᵢ of 1.05 nM Confirmed by Lineweaver-Burk Analysis

Beyond IC₅₀, the inhibition constant (Kᵢ) provides a concentration-independent measure of target affinity. Aromatase Inhibitor I exhibited a Kᵢ of 1.05 nM, derived from Lineweaver-Burk plot analysis, which confirmed a purely competitive mode of inhibition with respect to the androgen substrate [1]. Type II UV-vis difference spectroscopy (minimum at 390 nm, maximum at 420 nm) further verified direct coordination of the imidazole nitrogen to the heme iron of aromatase [1]. By comparison, fadrozole—which also coordinates via an imidazole moiety—showed a lower relative potency (359 vs 463 relative to aminoglutethimide) in the same study, consistent with a weaker binding interaction [1]. The sub-nanomolar Kᵢ indicates that Aromatase Inhibitor I maintains near-saturating target occupancy even at low nanomolar concentrations.

enzyme kinetics binding affinity competitive inhibition Kᵢ

Minimal Off-Target Inhibition of 17α-Hydroxylase/C17,20-Lyase (P450 17) Versus Fadrozole

Selectivity against other steroidogenic P450 enzymes is a critical differentiator among aromatase inhibitors. In the same study, Aromatase Inhibitor I (compound 22e) exhibited only 4% inhibition of human 17α-hydroxylase/C17,20-lyase (P450 17) at a concentration of 2.5 µM [1]. This value contrasts with fadrozole, which showed 33% inhibition of P450 17 at the same concentration in the identical assay [1]. The paper explicitly noted that 'the most potent aromatase inhibitors 22d-f are selective, as they do not inhibit P450 17' [1]. P450 17 inhibition is undesirable in breast cancer research because it can suppress androgen biosynthesis, complicating the interpretation of estrogen-dependent phenotypes and potentially introducing androgenic/anti-androgenic confounds.

selectivity P450 17 17α-hydroxylase steroidogenesis

Xanthone Scaffold with Nitro Substituent – Structural Differentiation from Triazole-Based Clinical Inhibitors

Aromatase Inhibitor I is built on a xanthone (dibenzopyran-4-one) core bearing a 4-imidazolylmethyl substituent and a 1-nitro group, which distinguishes it structurally from the triazole-based clinical inhibitors letrozole (4,4'-(1H-1,2,4-triazol-1-ylmethylene)dibenzonitrile) and anastrozole (2,2'-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile)) [1]. The nitro group serves as a strong H-bond acceptor that enhances binding affinity within the aromatase active site, while the xanthone carbonyl provides an additional H-bond accepting function [1]. The Recanatini study demonstrated that within the xanthone series, the nitro-substituted derivative (22e, IC₅₀ = 40 nM) was superior to the bromo-substituted analog (22f, IC₅₀ = 89 nM), confirming the critical role of the nitro group in potency [1]. This chemotype divergence means that structure-activity relationships established with triazole-based inhibitors do not directly translate to the xanthone series, and vice versa.

xanthone chemical scaffold structure-activity relationship nitro group

Commercial Availability and Purity Specification for Reproducible Research

Aromatase Inhibitor I (Calbiochem® Cat. No. 182540) is supplied as a white solid with ≥95% purity determined by HPLC, soluble in DMSO at 25 mg/mL, and recommended for storage at −20°C with protection from light . Stock solutions are reported stable for up to 6 months at −20°C following reconstitution and aliquoting . This level of vendor-provided quality control specification exceeds what is typically available for custom-synthesized xanthone analogs or other research-grade aromatase inhibitors sourced from non-specialist chemical suppliers. For procurement decisions, the availability of lot-specific certificates of analysis (COA) and established storage/handling protocols reduces batch-to-batch variability and ensures experimental reproducibility across independent laboratories.

research reagent purity quality control reproducibility

Optimal Research and Industrial Application Scenarios for Aromatase Inhibitor I Based on Quantitative Evidence


Mechanistic Studies of Estrogen-Dependent Breast Cancer Cell Lines Requiring High Target Selectivity

In MCF-7 and other ER-positive breast cancer cell lines engineered to express aromatase (e.g., MCF-7aro), Aromatase Inhibitor I provides potent aromatase blockade (IC₅₀ = 40 nM) with only 4% inhibition of P450 17 at 2.5 µM, making it suitable for experiments where off-target suppression of androgen biosynthesis must be minimized to avoid confounding effects on cell proliferation or gene expression [1]. Aromatase Inhibitor I has been employed in published studies using the MCF-7 cell line to block testosterone-to-estradiol conversion and isolate estrogen-dependent regulation of osteoprotegerin [2].

Structure-Activity Relationship (SAR) Studies Using a Xanthone-Based Chemical Probe

For medicinal chemistry programs exploring non-triazole aromatase inhibitor chemotypes, Aromatase Inhibitor I serves as a validated xanthone scaffold reference compound with well-characterized binding kinetics (Kᵢ = 1.05 nM, competitive mechanism, Type II heme coordination) [1]. Its 1.3-fold potency advantage over fadrozole and 463-fold advantage over aminoglutethimide—both established in the same assay system—provides clear benchmarking data for evaluating novel analogs [1].

Enzymology and Biochemical Assay Development Using a Defined Competitive Inhibitor Standard

The competitive inhibition mechanism and sub-nanomolar Kᵢ (1.05 nM) of Aromatase Inhibitor I, confirmed by Lineweaver-Burk analysis and UV-vis difference spectroscopy, make it an ideal reference inhibitor for developing and validating new aromatase activity assays, fluorescence-based screening platforms, or CYP19A1 binding assays [1]. Its defined mechanism (imidazole-heme iron coordination) and reversible binding profile allow researchers to distinguish competitive from non-competitive or irreversible inhibition modes in assay qualification protocols.

Comparative Pharmacology Studies Evaluating Nonsteroidal vs. Steroidal Aromatase Inhibitor Mechanisms

As a reversible, competitive, nonsteroidal inhibitor, Aromatase Inhibitor I contrasts mechanistically with steroidal irreversible inhibitors such as exemestane. Researchers comparing the biological consequences of reversible vs. irreversible aromatase blockade (e.g., differential effects on aromatase protein degradation, rebound estrogen synthesis, or adaptation mechanisms) can use Aromatase Inhibitor I as a well-characterized reversible probe with documented selectivity against P450 17 [1].

Quote Request

Request a Quote for Aromatase inhibitor i

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.